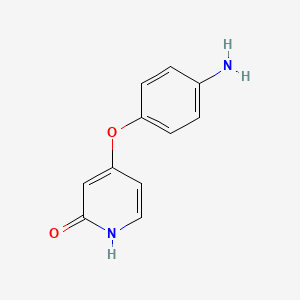

4-(4-Aminophenoxy)pyridin-2(1H)-one

Übersicht

Beschreibung

4-(4-Aminophenoxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(4-Aminophenoxy)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H12N2O2

- Molecular Weight : 220.23 g/mol

- CAS Number : 38767-72-5

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 220.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 38767-72-5 |

Anticancer Properties

Research has indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. In particular, studies have focused on the ability of this compound to inhibit the growth of glioblastoma cells, which are known for their aggressive nature and resistance to conventional therapies.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyridine structure could enhance brain tumor penetration and cytotoxicity. The compound was evaluated alongside other derivatives for its effectiveness against glioblastoma cells, showing promising results in reducing cell viability through apoptosis induction .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. The compound is believed to modulate signaling pathways associated with cell proliferation and apoptosis.

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell survival, such as the p38 MAP kinase pathway, which is crucial for regulating cellular responses to stress and apoptosis .

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound can influence ROS levels within cells, contributing to oxidative stress that can lead to cancer cell death .

In Vitro Studies

In vitro experiments have shown that this compound can effectively reduce the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. The IC50 values obtained from these studies indicate a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| Glioblastoma | 15 |

| Breast Cancer | 20 |

These findings suggest that the compound holds potential as a therapeutic agent in oncology.

In Vivo Studies

Preclinical trials involving animal models have also been conducted to assess the efficacy and safety profile of this compound. Initial results indicate significant tumor reduction in treated groups compared to controls, with manageable side effects .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focused on derivatives of 4-(4-Aminophenoxy)pyridin-2(1H)-one demonstrated significant cytotoxicity against various cancer cell lines, including glioblastomas. The modifications in the benzoyl-phenoxy-acetamide structure led to improved blood-brain barrier (BBB) penetration and enhanced efficacy against glioblastoma cells .

Kinase Inhibition

The compound has been explored for its inhibitory effects on several receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. Specific analogs have shown potent inhibitory activity against kinases such as EGFR and PDGFR, suggesting a mechanism for reducing tumor growth . The selectivity and potency of these compounds make them promising candidates for targeted cancer therapies.

Drug Design and Development

The design of new drugs often involves structural modifications to enhance efficacy and reduce side effects. The incorporation of the this compound scaffold has been utilized in developing novel kinase inhibitors through scaffold morphing techniques, which involve modifying existing compounds to create new therapeutic agents .

Case Study 1: Inhibition of EGFR

In a study examining the inhibition of the epidermal growth factor receptor (EGFR), derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated that certain modifications led to enhanced selectivity and potency against EGFR, demonstrating the compound’s potential in treating cancers driven by this receptor .

Case Study 2: Synergistic Effects with HDAC Inhibitors

Another investigation explored the combination of histone deacetylase (HDAC) inhibitors with kinase inhibitors derived from this compound. The findings revealed additive and synergistic effects, suggesting that these combinations could be effective strategies in overcoming drug resistance in cancer therapy .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The pyridinone ring participates in nucleophilic substitution at activated positions. For example:

Mechanistic Insight :

-

The electron-withdrawing pyridinone ring activates para-chloro groups for substitution with phenols or amines under basic conditions .

-

Cross-coupling reactions (e.g., Suzuki) occur when halide-functionalized pyridinones react with boronic acids .

Electrophilic Reactions at the Aminophenoxy Group

The electron-rich 4-aminophenoxy moiety undergoes electrophilic substitution:

Key Observations :

-

The primary amine reacts with isocyanates to form ureas, critical for generating bioactive analogs .

-

Diazonium coupling enables conjugation with aromatic systems, though yields depend on steric and electronic factors .

Functionalization of the Pyridinone Core

The pyridinone ring undergoes oxidation and reduction:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, Fe³⁺ catalyst | Pyridine N-oxide derivatives | N/A | |

| Reduction | NaBH₄, MeOH | Dihydropyridinones | 85% |

Mechanistic Notes :

-

Oxidation typically targets the pyridinone nitrogen, forming N-oxides.

-

Controlled reduction preserves the lactam structure while saturating the ring .

Polymerization and Crosslinking

The compound serves as a monomer in polyimide synthesis:

| Application | Reagents/Conditions | Polymer Property | Source |

|---|---|---|---|

| Polyimide formation | Dianhydrides (e.g., PMDA), thermal imidization | High thermal stability (Tg > 300°C) |

Synthetic Utility :

Degradation and Stability

Stability under varying conditions:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| Aqueous acidic (pH < 3) | Rapid hydrolysis of the lactam ring | <1 h | |

| Aqueous basic (pH > 10) | Aminophenoxy group degradation | 24 h |

Practical Implications :

Eigenschaften

IUPAC Name |

4-(4-aminophenoxy)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-13-11(14)7-10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRNYMHYGWVLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856005 | |

| Record name | 4-(4-Aminophenoxy)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041861-94-2 | |

| Record name | 4-(4-Aminophenoxy)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.